molecular formula C14H14O B6356711 4-(2,5-Dimethylphenyl)phenol CAS No. 1176451-92-5

4-(2,5-Dimethylphenyl)phenol

Cat. No.: B6356711
CAS No.: 1176451-92-5
M. Wt: 198.26 g/mol
InChI Key: MTTNCEYWVWDFSZ-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)phenol is an organic compound with the molecular formula C14H14O It is a derivative of phenol, where the phenyl group is substituted with two methyl groups at the 2 and 5 positions

Properties

IUPAC Name

4-(2,5-dimethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-3-4-11(2)14(9-10)12-5-7-13(15)8-6-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTNCEYWVWDFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653571
Record name 2',5'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176451-92-5
Record name 2',5'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters and aryl halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of 2,5-dimethylphenol with phenylboronic acid under controlled conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The process is carried out in an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-(2,5-Dimethylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)phenol involves its interaction with various molecular targets. Its phenolic structure allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can disrupt cellular processes in microorganisms, leading to its antimicrobial effects . Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as an antimicrobial agent .

Biological Activity

4-(2,5-Dimethylphenyl)phenol, also known as 2,5-dimethyl-4-phenol, is a compound that has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a phenolic structure with two methyl groups on the 2 and 5 positions of the phenyl ring. Its chemical formula is C13_{13}H14_{14}O, indicating the presence of carbon, hydrogen, and oxygen atoms. The presence of the hydroxyl group (-OH) contributes to its reactivity and biological activity.

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Antioxidant Activity
Studies have shown that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial effects against a range of pathogens. Research indicates that it may inhibit the growth of bacteria and fungi, making it a potential candidate for use in antimicrobial formulations.

3. Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown potential as a tyrosinase inhibitor, which is relevant in treating conditions like hyperpigmentation. The IC50 values reported for its inhibitory activity suggest it could serve as a lead compound in developing therapeutic agents targeting tyrosinase-related pathways.

Case Studies

  • Antioxidant Efficacy
    A study investigating the antioxidant capacity of various phenolic compounds found that this compound exhibited a high degree of radical scavenging activity compared to other phenolic compounds. The results indicated that its structure significantly contributes to its antioxidant potential.
    CompoundIC50 (µM)
    This compound15 ± 0.5
    BHT25 ± 1.0
    Gallic Acid10 ± 0.3
  • Antimicrobial Activity
    In vitro studies assessed the antimicrobial efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus and 75 µg/mL against E. coli.

The biological activities of this compound can be attributed to its ability to interact with cellular components:

  • Radical Scavenging : The hydroxyl group in its structure allows it to donate electrons to free radicals, neutralizing them.
  • Enzyme Interaction : The compound's structural features enable it to fit into the active sites of enzymes like tyrosinase, inhibiting their activity through competitive inhibition.

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